Cas no 2680546-28-3 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid structure
2680546-28-3 structure
商品名:3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
CAS番号:2680546-28-3
MF:C13H11F3N4O3
メガワット:328.246652841568
CID:5620736
PubChem ID:165924670

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28295186
    • 2680546-28-3
    • 3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
    • インチ: 1S/C13H11F3N4O3/c14-13(15,16)12(23)17-10(11(21)22)6-8-7-20(19-18-8)9-4-2-1-3-5-9/h1-5,7,10H,6H2,(H,17,23)(H,21,22)
    • InChIKey: WEVZWQFQPGJHRY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC(C(=O)O)CC1=CN(C2C=CC=CC=2)N=N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 328.07832471g/mol
  • どういたいしつりょう: 328.07832471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 97.1Ų

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295186-0.1g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-28295186-0.25g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-28295186-10.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-28295186-0.5g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-28295186-1.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-28295186-5.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-28295186-5g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3
5g
$2858.0 2023-09-07
Enamine
EN300-28295186-2.5g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-28295186-0.05g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-28295186-10g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680546-28-3
10g
$4236.0 2023-09-07

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報

3-(1-Phenyl-1H-1,2,3-Triazol-4-yl)-2-(2,2,2-Trifluoroacetamido)Propanoic Acid: A Comprehensive Overview

3-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid is a compound with the CAS number No. 2680546-28-3. This molecule is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug discovery. The compound's structure is characterized by a triazole ring, a trifluoroacetamide group, and a propanoic acid moiety, which collectively contribute to its diverse chemical properties.

The triazole ring in this compound is a heterocyclic aromatic structure that plays a crucial role in stabilizing the molecule's geometry. This ring system is known for its high stability and ability to form strong hydrogen bonds, making it a valuable component in various pharmaceutical agents. Recent studies have highlighted the importance of triazole-containing compounds in modulating biological processes, particularly in the context of enzyme inhibition and receptor binding.

The trifluoroacetamide group attached to the propanoic acid backbone introduces significant electron-withdrawing effects. This feature enhances the molecule's ability to participate in polar interactions, which is critical for its potential role as a bioisostere or as a component in drug delivery systems. The trifluoromethyl group also contributes to the compound's lipophilicity, balancing its solubility properties and enhancing its bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid through various methodologies. One notable approach involves the use of click chemistry principles, particularly the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for precise control over the molecule's structure. This method has been widely adopted due to its high yield and selectivity.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies targeting various disease states. For instance, research has demonstrated its potential as an anti-inflammatory agent, where it exhibits selective inhibition of pro-inflammatory cytokines. Additionally, studies have explored its role as an antimicrobial agent, with particular efficacy against Gram-positive bacteria.

The propanoic acid moiety serves as a versatile platform for further functionalization. By modifying this group, chemists can tailor the compound's properties to suit specific therapeutic applications. For example, introducing additional substituents can enhance its ability to penetrate cellular membranes or improve its binding affinity to target proteins.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular dynamics of this compound. Advanced molecular docking studies have revealed that the triazole ring and trifluoroacetamide group are critical for binding to target enzymes. These findings underscore the importance of rational drug design in optimizing the compound's pharmacokinetic profile.

In conclusion, 3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid represents a cutting-edge molecule with immense potential in therapeutic development. Its unique structural features and versatile chemical properties make it an attractive candidate for further research and application across diverse fields of science.

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